![molecular formula C7H6ClN3O B3233057 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1350925-20-0](/img/structure/B3233057.png)
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
The compound “6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one” is a type of heterocyclic compound . Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, acylpyruvic acids readily react with 2,3-diaminopyridine to form (Z)-3-acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. Acylpyruvic acids readily react with 2,3-diaminopyridine to form (Z)-3-acylmethylene-1H-3,4-dihydropyrido[2,3-b]pyrazin-2-ones .Scientific Research Applications
Medicinal Chemistry and Drug Development
Overview: 6-Chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with potential therapeutic applications. Researchers have explored its pharmacological properties, aiming to develop novel drugs.
Applications:Analgesic Properties: Some studies have investigated the analgesic effects of related compounds. While not specifically focused on this chlorinated derivative, it provides a starting point for further exploration.
Materials Science and Optoelectronics
Overview: The unique electronic properties of pyrido[2,3-b]pyrazinones make them interesting candidates for optoelectronic applications.
Applications:- Fluorescent Materials : Researchers have synthesized derivatives of this compound for use in full-color emitting materials . These materials could find applications in cost-effective multicolor displays.
Synthetic Chemistry
Overview: The synthesis of 1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-ones involves interesting reactions and regioselectivity.
Applications:Mechanism of Action
Target of Action
The primary target of 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one is the d-amino acid oxidase (DAAO) enzyme . DAAO plays a crucial role in the metabolism of d-amino acids, which are involved in various physiological processes.
Mode of Action
This compound interacts with its target, DAAO, by binding to it and inhibiting its activity . The 5-nitrogen in the compound’s structure is suggested to significantly enhance the binding affinity by strengthening relevant hydrogen bond interactions .
Biochemical Pathways
By inhibiting DAAO, 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one affects the metabolic pathways of d-amino acids
Result of Action
The inhibition of DAAO by 6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one could lead to an accumulation of d-amino acids, potentially affecting various physiological processes
properties
IUPAC Name |
6-chloro-2,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-5-2-1-4-7(10-5)11-6(12)3-9-4/h1-2,9H,3H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJARQBZUOZMQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(N1)C=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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